molecular formula C16H14FN5OS B2855729 N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1251604-15-5

N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2855729
CAS RN: 1251604-15-5
M. Wt: 343.38
InChI Key: FQYKJVUXZLXGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide” is a chemical compound . It is related to a class of compounds that have been studied for their use as mTOR kinase and PI3 kinase inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results .

Mechanism of Action

N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide inhibits the interaction between RGS4 and Gαi1 by binding to a specific site on RGS4. This binding prevents the interaction between RGS4 and Gαi1, which in turn leads to increased G protein-coupled receptor signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on G protein-coupled receptor signaling, which is involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide in lab experiments include its specificity for inhibiting the interaction between RGS4 and Gαi1, as well as its potential for use in studying cellular signaling pathways and protein-protein interactions. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its biochemical and physiological effects.

Future Directions

There are several potential future directions for research involving N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide. One area of study could be the development of more specific inhibitors of the RGS4-Gαi1 interaction, which could have potential therapeutic applications. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its potential for use in other scientific research applications.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves several steps, including the reaction of 4-fluorobenzylamine with 7-methylpyrimido[4,5-d]pyrimidine-4-thiol, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified using column chromatography to yield this compound.

Scientific Research Applications

N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has been used in scientific research to study cellular signaling pathways and protein-protein interactions. Specifically, this compound has been shown to inhibit the interaction between the proteins RGS4 and Gαi1, which are involved in the regulation of G protein-coupled receptor signaling.

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c1-10-18-7-13-15(22-10)20-9-21-16(13)24-8-14(23)19-6-11-2-4-12(17)5-3-11/h2-5,7,9H,6,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYKJVUXZLXGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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